molecular formula C11H11NO2 B13661167 4-(5-Oxopyrrolidin-2-yl)benzaldehyde

4-(5-Oxopyrrolidin-2-yl)benzaldehyde

Cat. No.: B13661167
M. Wt: 189.21 g/mol
InChI Key: NPGFKHXOOBPXRG-UHFFFAOYSA-N
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Description

4-(5-Oxopyrrolidin-2-yl)benzaldehyde is an organic compound with the molecular formula C11H11NO2 It features a benzaldehyde moiety attached to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Oxopyrrolidin-2-yl)benzaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde derivatives with pyrrolidinone under specific conditions. For instance, the diastereospecific 1,3-dipolar cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone to cis-1,4-dihydroxybut-2-ene and dimethyl maleate can be used to obtain functionalized pyrrolidinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Oxopyrrolidin-2-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: 4-(5-Oxopyrrolidin-2-yl)benzoic acid.

    Reduction: 4-(5-Oxopyrrolidin-2-yl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

4-(5-Oxopyrrolidin-2-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Oxopyrrolidin-2-yl)benzaldehyde largely depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pyrrolidinone ring can enhance binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Oxopyrrolidin-1-yl)benzaldehyde
  • 2-(5-Oxopyrrolidin-2-yl)acetic acid
  • (5-Oxopyrrolidin-2-yl)methyl 4-methylbenzene-1-sulfonate

Uniqueness

4-(5-Oxopyrrolidin-2-yl)benzaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzaldehyde and pyrrolidinone moieties allows for a wide range of chemical modifications and applications, making it a versatile compound in various research fields .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4-(5-oxopyrrolidin-2-yl)benzaldehyde

InChI

InChI=1S/C11H11NO2/c13-7-8-1-3-9(4-2-8)10-5-6-11(14)12-10/h1-4,7,10H,5-6H2,(H,12,14)

InChI Key

NPGFKHXOOBPXRG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2=CC=C(C=C2)C=O

Origin of Product

United States

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